Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-

Dihalocarbene Chemistry Addition-Rearrangement Mechanisms Strained Ring Synthesis

The compound Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- (CAS 144773-83-1), systematically named (1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene, is a synthetic organic small molecule from the 1,3-diaryl-2,3-dihalocyclobutene class. It is characterized by a strained, four-membered carbocycle core functionalized with geminal phenyl groups and two vinylic chlorine substituents, affording a molecular weight of 275.17 g/mol.

Molecular Formula C16H12Cl2
Molecular Weight 275.2 g/mol
CAS No. 144773-83-1
Cat. No. B12553319
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameBenzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis-
CAS144773-83-1
Molecular FormulaC16H12Cl2
Molecular Weight275.2 g/mol
Structural Identifiers
SMILESC1C(=C(C1(C2=CC=CC=C2)Cl)Cl)C3=CC=CC=C3
InChIInChI=1S/C16H12Cl2/c17-15-14(12-7-3-1-4-8-12)11-16(15,18)13-9-5-2-6-10-13/h1-10H,11H2
InChIKeyYFVZWOVGUWTIIQ-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Procurement-Relevant Profile: 1,3-Diphenyl-2,3-dichlorocyclobutene (CAS 144773-83-1)


The compound Benzene, 1,1'-(2,3-dichloro-1-cyclobutene-1,3-diyl)bis- (CAS 144773-83-1), systematically named (1,2-dichloro-3-phenylcyclobut-2-en-1-yl)benzene, is a synthetic organic small molecule from the 1,3-diaryl-2,3-dihalocyclobutene class. It is characterized by a strained, four-membered carbocycle core functionalized with geminal phenyl groups and two vinylic chlorine substituents, affording a molecular weight of 275.17 g/mol [1]. Its primary documented synthetic route involves a novel addition-rearrangement between 1,2-diarylcyclopropenes and dichlorocarbene [2]. This compound serves as a reactive intermediate with a locked s-cis diene structure, enabling specific pericyclic transformations and providing a scaffold for further functionalization, rather than acting as a finalized active pharmaceutical ingredient.

Substitution Risk Analysis for 2,3-Dichloro-1,3-diphenylcyclobutene Intermediates


Generic substitution with simpler cyclobutene analogs, such as unsubstituted cyclobutene or even cis-3,4-dichlorocyclobutene, is scientifically unsound due to profound differences in mechanistic fate and electronic architecture. The presence of the two aryl groups is not a passive structural feature; it fundamentally dictates the pericyclic reaction pathway. Empirical evidence shows that 1,2-diarylcyclopropene precursors lead to the formation of this specific 1,3-diaryl-2,3-dihalocyclobutene alongside isomeric 1,1-dihalobutadienes via competing rearrangement pathways [1]. Replacing this compound with a non-arylated or mono-arylated cyclobutene would eliminate the electronic stabilization required for these specific carbene addition-rearrangement cascades, leading to divergent product distributions. The dual chlorine substitution is likewise non-interchangeable with bromine or fluorine, as the leaving group ability directly governs downstream SN2' reactivity and ring-opening kinetics.

Quantitative Differentiation Matrix for 1,3-Diphenyl-2,3-dichlorocyclobutene


Unique Reactivity Gateway: Dihalocarbene Addition-Rearrangement vs. Classical Diels-Alder

Unlike typical strained cyclobutenes which are engaged as dienophiles in Diels-Alder reactions [2], the target compound is uniquely formed via a stepwise addition-rearrangement between dichlorocarbene and 1,2-diarylcyclopropenes. This pathway generates a mixture of 2,3-diaryl-1,1-dichloro-1,3-butadiene and the target 1,3-diaryl-2,3-dichlorocyclobutene [1]. This differentiation is critical: the compound provides access to the locked cyclobutene geometry that cannot be obtained via standard thermal cycloaddition routes preferred by non-arylated analogs like cis-3,4-dichlorocyclobutene.

Dihalocarbene Chemistry Addition-Rearrangement Mechanisms Strained Ring Synthesis

Enhanced Fundamental Physicochemical Profile Relative to Unsubstituted Cyclobutene Core

The substitution of the cyclobutene core with two phenyl and two chlorine atoms drastically shifts the lipophilicity and molecular weight compared to the parent scaffold. The calculated partition coefficient (LogP) of the target compound reaches 5.17 [1], a value of 4.44 log units higher than unsubstituted cyclobutene (predicted LogP ~0.73). This is accompanied by a molecular weight increase from 54.09 g/mol to 275.17 g/mol. This alteration is critical for compatibility with non-polar reaction media and influences solute-solvent interactions in downstream processing relative to simpler, volatile cyclobutene analogs.

Physical Organic Chemistry Strained Ring Energetics LogP Prediction

Stereoelectronic Effect of Aryl Substitution on Endocyclic Bond Stability

The 1,3-diphenyl substitution pattern provides extended conjugation to the strained cyclobutene endocyclic double bond, subtly altering its thermal stability and reactivity profile. In related systems, targeted cycloadditions with non-arylated cis-3,4-dichlorocyclobutene show a mixture of exo,anti and endo,anti adducts whose stereochemistry is controlled by steric effects [1]. The introduction of the 1,3-diaryl groups in the target compound creates a distinct steric and electronic environment that pre-organizes the molecule for specific suprafacial interactions, a feature impossible with the non-phenyl comparator.

Stereoelectronics Thermal Stability Conjugation

High-Impact Application Scenarios for CAS 144773-83-1


Mechanistic Probe for Carbene Rearrangement Cascades

Research groups studying the dichotomy between 1,3-dihalobutadiene and dihalocyclobutene formation from dihalocarbenes should prioritize this compound. The foundational work by Weber et al. confirms its direct generation, making it the essential intermediate for tracking stepwise zwitterionic mechanisms versus concerted bicyclobutane pathways [1]. Any attempt to produce the 1,3-diarylcyclobutene scaffold via alternative thermal routes fails to capture the specific electronic configuration induced by the carbene insertion.

Design of Functionalized Cyclobutene Building Blocks via SN2′ Chemistry

The activated vinylic chlorides in this 1,3-diphenyl-2,3-dichlorocyclobutene system are primed for selective SN2′ reactions, as demonstrated by Hamura and Suzuki's work on related dichlorocyclobutenes [2]. Utilizing this specific compound enables the installation of carbon, oxygen, or nitrogen nucleophiles while retaining the vinyl endocyclic bond for further polymerization or annulation. Simpler halo-cyclobutenes without the 1,3-diaryl lock risk competing direct substitution or premature ring-opening.

Synthesis of Conjugated 1,4-Diphenyl-1,3-butadiene Derivatives

This compound serves as a latent precursor to stereodefined 1,4-diphenylbutadienes. Because it is formed concurrently with 2,3-diaryl-1,1-dihalo-1,3-butadienes in the synthetic protocol [1], it provides researchers with a structurally discrete isomer whose thermal or photochemical electrocyclic ring-opening can be studied independently. This is a critical advantage for procuring isomerically pure samples for optoelectronic precursor synthesis that cannot be achieved using non-arylated cyclobutene starting materials.

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